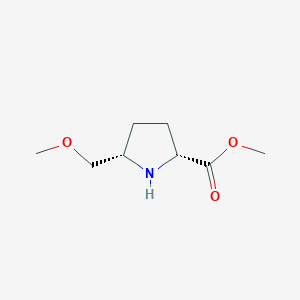

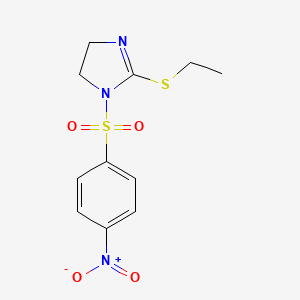

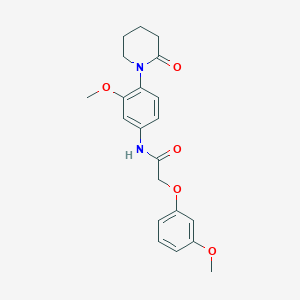

![molecular formula C18H17F2N3O2S B2549900 N-(2,6-difluorobenzyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1396878-54-8](/img/structure/B2549900.png)

N-(2,6-difluorobenzyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(benzo[d]thiazol-2-yl) acetamides involves the refluxing of benzothiazoles with acetic acid, as demonstrated in the study of various hydrogen-bonded N-(benzo[d]thiazol-2-yl) acetamide crystals . A different approach to synthesizing N-(6-arylbenzo[d]thiazol-2-yl)acetamides is reported using C-C coupling methodology, which is facilitated by a palladium(0) catalyst and aryl boronic pinacol ester/acids . This method has been applied to create a new series of acetamide derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of N-(benzo[d]thiazol-2-yl) acetamides is significantly influenced by the substituents on the benzothiazole moiety. The study of their photophysical properties reveals that these compounds can form various hydrogen-bonded assemblies. For instance, N-(benzo[d]thiazol-2-yl)acetamide can form a three-dimensional hydrogen-bonded network, where water molecules act as bridges, facilitating three hydrogen bonds . The nature of these assemblies is crucial for understanding the molecular interactions and properties of these compounds.

Chemical Reactions Analysis

The chemical reactivity of N-(benzo[d]thiazol-2-yl) acetamides is not explicitly detailed in the provided papers. However, the formation of hydrogen-bonded rings and molecular dimers, as observed in the photophysical study, suggests that these compounds can engage in specific intermolecular interactions, which could influence their reactivity in various chemical environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(benzo[d]thiazol-2-yl) acetamides are characterized by their ability to form stable hydrogen-bonded structures. These interactions are pivotal in determining the compounds' photophysical properties. Additionally, the synthesized N-(6-arylbenzo[d]thiazol-2-yl)acetamides exhibit a range of biological activities, including antioxidant, antibacterial, and urease inhibition effects. Notably, these compounds have shown significant activity in urease inhibition assays, surpassing the standard used in the study . The molecular docking studies suggest that the hydrogen bonding of these compounds with the urease enzyme is essential for inhibition, indicating a strong relationship between their molecular structure and biological activity.

Relevant Case Studies

The case studies presented in the papers focus on the biological activities of the synthesized N-(6-arylbenzo[d]thiazol-2-yl)acetamides. The compounds were subjected to various bioassays, where they displayed moderate to good activities across different tests. The most notable activity was observed in urease inhibition, with all compounds being more active than the standard. The compound N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide emerged as the most active, highlighting the potential of these acetamide derivatives in therapeutic applications .

科学的研究の応用

Photodynamic Therapy and Cancer Treatment : A study by Pişkin et al. (2020) discusses the synthesis of new zinc phthalocyanine compounds, which are similar in structure to N-(2,6-difluorobenzyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide. These compounds exhibit high singlet oxygen quantum yield and good fluorescence properties, making them potentially useful as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial and Antifungal Properties : Chohan et al. (2003) describe the synthesis of zinc complexes with benzothiazole-derived Schiff bases, which are structurally similar to the compound . These complexes have been shown to possess significant antibacterial properties against various pathogenic strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Chohan, Scozzafava, & Supuran, 2003).

Antioxidant Activity : Chkirate et al. (2019) discuss novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, similar to the compound . These complexes exhibit significant antioxidant activity, as determined by various in vitro assays (Chkirate et al., 2019).

Anticancer Activity : Havrylyuk et al. (2010) evaluate the antitumor screening of novel 4-thiazolidinones with benzothiazole moiety, structurally related to the compound . Some of these compounds have shown anticancer activity on various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010).

Photovoltaic Efficiency and Ligand-Protein Interactions : Mary et al. (2020) study benzothiazolinone acetamide analogs for their photovoltaic efficiency and ligand-protein interactions. These studies include quantum mechanical studies and molecular docking, indicating the compound's potential in dye-sensitized solar cells and as a ligand for biological targets (Mary et al., 2020).

特性

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2N3O2S/c1-23(18-22-17-14(25-2)7-4-8-15(17)26-18)10-16(24)21-9-11-12(19)5-3-6-13(11)20/h3-8H,9-10H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEYQDFUQUPUKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NCC1=C(C=CC=C1F)F)C2=NC3=C(C=CC=C3S2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

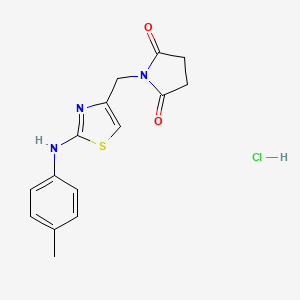

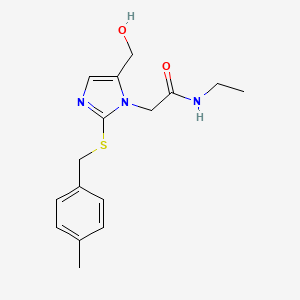

![N-(4-methylbenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2549818.png)

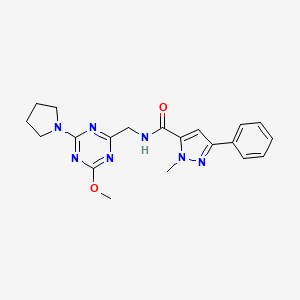

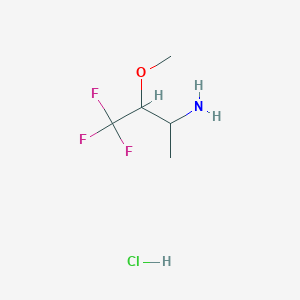

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-fluorobenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2549824.png)

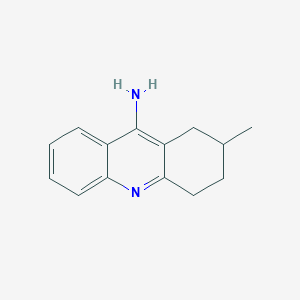

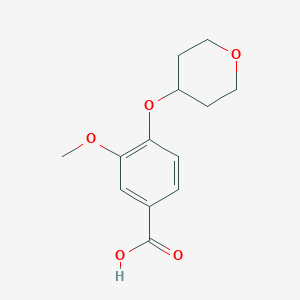

![1-({[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2549835.png)

![2-{4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]phenyl}-N-(2-phenylethyl)acetamide](/img/no-structure.png)

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2549840.png)